4-Methylaminorex, cis-(+/-)-

Description

Contextualization within Oxazoline (B21484) and Aminorex Analog Research

Cis-(+/-)-4-Methylaminorex belongs to the 2-amino-5-aryloxazoline class of compounds. wikipedia.org This structural classification places it in the company of other psychoactive substances, including its parent compound, aminorex. mdma.chnih.gov Aminorex itself was initially developed as an anorectic agent but was later withdrawn from the market due to adverse effects. mdma.chnih.gov

The core of these molecules is the oxazoline ring, a five-membered heterocycle containing both oxygen and nitrogen. ontosight.ai The specific arrangement of substituents on this ring gives rise to a variety of analogs with differing pharmacological profiles. Research into aminorex analogs has been driven by the desire to understand the structure-activity relationships within this chemical family. nih.gov The introduction of a methyl group at the 4-position of the aminorex structure yields 4-methylaminorex (B1203063), which itself has several isomeric forms. mdpi.com Further substitutions on the phenyl ring have led to the creation of other derivatives, such as 4,4'-dimethylaminorex (B145552) (4,4'-DMAR) and 3',4'-methylenedioxy-4-methylaminorex (MDMAR), which have also been the subject of research. drugsandalcohol.ietus.ieecddrepository.orgnih.gov

Historical Overview of Chemical Synthesis and Early Research Investigations

4-Methylaminorex was first synthesized in 1960 at McNeil Laboratories. wikipedia.org The primary route for synthesizing the (±)-cis isomers involves the cyclization of dl-phenylpropanolamine with cyanogen (B1215507) bromide. wikipedia.orgchemeurope.com An alternative, multi-step synthesis involves reacting dl-phenylpropanolamine with sodium or potassium cyanate (B1221674) to form an intermediate, which is then treated with concentrated hydrochloric acid. wikipedia.orgchemeurope.com It is important to note that the stereochemistry of the starting material dictates the stereochemistry of the final product; for instance, norephedrine (B3415761) yields the cis-isomer of 4-methylaminorex. mdma.chmdma.ch

Early research on 4-methylaminorex focused on its potential as an anorectic agent, a line of investigation that was eventually discontinued. ncats.ioncats.io Subsequent illicit use of the compound, particularly the (±)-cis isomer, spurred further scientific investigation into its properties. chemeurope.comnih.gov These investigations have included detailed characterization of its various stereoisomers using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography. mdpi.comojp.gov

Rationale for Continued Academic Investigation into Stereoisomeric Forms

The existence of four stereoisomers of 4-methylaminorex—(±)-cis and (±)-trans—arises from its two chiral centers. mdpi.comchemeurope.commdma.ch The specific spatial arrangement of the atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. This principle has fueled the continued academic interest in the individual stereoisomers of 4-methylaminorex.

Pharmacological studies in rats have demonstrated that the different isomers possess varying potencies. mdpi.com For instance, one study found the order of potency for producing amphetamine-like stimulus effects to be trans(4S,5S) > cis(4S,5R) = cis(4R,5S) > trans(4R,5R). nih.gov Another study investigating the rewarding properties of the stereoisomers found that all four induced place preference in rats, suggesting they all have abuse potential. nih.gov

The fact that the less potent cis-isomer was the one that initially appeared on the illicit market, and was subsequently scheduled, highlighted a potential loophole in the law concerning the unscheduled and more potent trans-isomers. chemeurope.combionity.com This, coupled with the development of new synthetic methods capable of producing the trans-isomers, has provided a strong rationale for continued research to fully characterize the pharmacological and toxicological profiles of all stereoisomeric forms of 4-methylaminorex. mdpi.comchemeurope.com This research is crucial for a comprehensive understanding of this class of compounds.

Interactive Data Table: Stereoisomers of 4-Methylaminorex

| Stereoisomer | Relative Potency (Amphetamine Discrimination) nih.gov |

| trans(4S,5S) | Most Potent |

| cis(4S,5R) | Intermediate |

| cis(4R,5S) | Intermediate |

| trans(4R,5R) | Least Potent |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75493-87-7 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

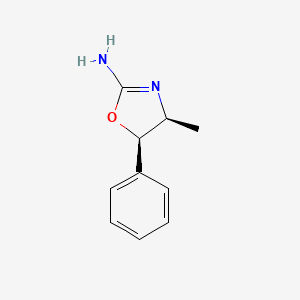

IUPAC Name |

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |

InChI Key |

LJQBMYDFWFGESC-CBAPKCEASA-N |

Isomeric SMILES |

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Characterization and Isomerism of 4 Methylaminorex

Elucidation of Chiral Centers and Stereoisomeric Forms

The four stereoisomers of 4-methylaminorex (B1203063) result from the two stereogenic centers at C4 and C5. mdma.ch They are identified by their absolute configurations using the (R/S) nomenclature. The synthesis of these individual isomers is typically achieved through the condensation of the respective 2-amino-1-phenylpropanols with cyanogen (B1215507) bromide, a reaction that retains the stereochemistry of the precursor. mdma.ch Specifically, erythro-amino-alcohols (norephedrine) yield the corresponding cis-4-methylaminorex, while threo-amino-alcohols (norpseudoephedrine) produce the trans product. mdma.chnih.gov

Distinct physical and spectral properties allow for the differentiation of these isomers. mdma.chojp.gov For instance, the diastereomeric cis and trans free bases can be resolved by capillary gas chromatography, where the less polar trans isomers elute before the cis isomers. erowid.org Furthermore, significant variations in chemical shifts are observed in ¹H- and ¹³C-NMR spectra. mdma.chbohrium.com A notable difference in the ¹H-NMR spectrum is the chemical shift of the 4-methyl substituent, which is observed at approximately 0.73 ppm for cis isomers versus 1.33 ppm for trans isomers. mdma.ch In the ¹³C-NMR spectra, the methyl group and the aliphatic oxazoline (B21484) carbons (C4 and C5) of the cis isomers are all shifted upfield relative to the trans isomers. mdma.ch

This enantiomer is one half of the racemic (±)-cis mixture. It is synthesized from (1R,2S)-norephedrine. mdma.ch

This is the other enantiomer of the (±)-cis mixture. The specific rotation for the free base of cis-(4S,5R)-4-methylaminorex has been reported as [α]D²⁵ = -244.7° in ethanol. mdma.ch

This enantiomer is part of the (±)-trans racemate and is derived from (1R,2R)-norpseudoephedrine. mdma.chnih.gov Studies on its biological activity indicate it is a relatively ineffective isomer compared to the others. researchgate.net

Derived from (1S,2S)-norpseudoephedrine, this isomer is the most potent of the four in terms of certain biological activities. mdma.chnih.gov Pharmacological studies have shown it to have the highest potency in elevating extracellular dopamine (B1211576) levels and inducing locomotor activity in rats. nih.govnih.gov

| Stereoisomer | Melting Point (Free Base, °C) | Specific Rotation ([α]D²⁵°, EtOH) |

|---|---|---|

| cis-(4R,5S) | 138-141 | +240.9° |

| cis-(4S,5R) | 138-141 | -244.7° |

| trans-(4R,5R) | 135-138 | -69.6° |

| trans-(4S,5S) | 135-138 | +70.3° |

Data sourced from Klein, R. F. X., et al., J. Forensic Sci. 34, 962 (1989). mdma.ch

Racemic Forms: (±)-cis and (±)-trans

In laboratory synthesis and in most illicit samples, 4-methylaminorex is typically found as a racemic mixture of its stereoisomers. erowid.org The two primary racemic forms are (±)-cis-4-methylaminorex and (±)-trans-4-methylaminorex.

The (±)-cis racemate is a 1:1 mixture of the (4R,5S) and (4S,5R) enantiomers. psychonautwiki.orghandwiki.org This form is the most frequently encountered in illicit samples and is often referred to by street names such as "U4Euh" or "Ice". nih.goverowid.orgnonpsychotoxic.com It is commonly synthesized from dl-phenylpropanolamine (norephedrine). chemeurope.compsychonautwiki.org

The (±)-trans racemate consists of a 1:1 mixture of the (4R,5R) and (4S,5S) enantiomers. psychonautwiki.orgfda.gov This form can be synthesized using dl-norpseudoephedrine as the starting material. psychonautwiki.org While studied for its pharmacological properties, it is less commonly encountered than the cis form.

Synthetic Methodologies and Stereoselective Pathways for 4 Methylaminorex and Analogs

Chemical Synthesis of (±)-cis-4-Methylaminorex

The synthesis of the racemic cis-isomer of 4-methylaminorex (B1203063) is a well-documented process, primarily revolving around the cyclization of a specific phenylpropanolamine precursor.

Cyclization Reactions utilizing Substituted Phenylpropanolamines

The most common and direct method for synthesizing (±)-cis-4-methylaminorex involves the cyclization of dl-phenylpropanolamine, also known as norephedrine (B3415761). wikipedia.orgchemeurope.commdma.ch This precursor, which has an erythro stereochemical configuration, is essential for forming the cis-isomer of the final product. erowid.org The reaction condenses the amino and alcohol functional groups of the phenylpropanolamine into the characteristic 2-amino-oxazoline ring structure of 4-methylaminorex. erowid.orgmdma.ch

Role of Cyanogen (B1215507) Bromide and Related Reagents in cis-Isomer Formation

Cyanogen bromide (CNBr) is the key reagent used to facilitate the one-step cyclization of norephedrine to (±)-cis-4-methylaminorex. wikipedia.orgchemeurope.comnih.gov This reagent efficiently brings about the ring closure, yielding the desired cis-diastereomer. mdma.ch While alternative, multi-step routes exist using reagents like potassium or sodium cyanate (B1221674), these pathways typically lead to the formation of the trans-isomer when starting with norephedrine, highlighting the unique role of cyanogen bromide in producing the cis-isomer. wikipedia.orgmdma.ch The cyanogen bromide can be prepared in situ by reacting sodium cyanide with bromine. wikipedia.orgchemeurope.com

Stereochemical Retention in Synthesis Pathways

A critical aspect of the cyanogen bromide synthesis method is its stereospecificity. The reaction proceeds with retention of configuration at the chiral centers of the precursor molecule. erowid.orgsouthernforensic.org This means that the erythro stereochemistry of the starting material, norephedrine, directly translates to the cis-stereochemistry of the product, 4-methylaminorex. erowid.org The spatial arrangement of the methyl and phenyl groups relative to the newly formed oxazoline (B21484) ring is preserved during the cyclization process.

Synthetic Routes to Other Stereoisomers and Racemates

The synthesis of other stereoisomers of 4-methylaminorex, including the trans-isomers and individual enantiomers, is achieved by carefully selecting the starting material and synthetic route.

The (±)-trans isomers are synthesized in a manner similar to the cis-isomers, but utilize dl-norpseudoephedrine (a threo-diastereomer) as the starting material, reacting it with cyanogen bromide. wikipedia.orgerowid.org Just as norephedrine yields the cis product, the threo configuration of norpseudoephedrine (B1213554) leads to the trans product, again with retention of stereochemistry. erowid.org

An alternative and notable route to the trans-isomer involves reacting norephedrine (the precursor for the cis-isomer in the CNBr route) with potassium cyanate. southernforensic.orgsemanticscholar.org This reaction proceeds through a urea (B33335) intermediate and, unlike the cyanogen bromide method, results in an inversion of stereochemistry at the benzylic carbon, yielding predominantly trans-4-methylaminorex. mdma.chsouthernforensic.org Conversely, reacting norpseudoephedrine with potassium cyanate does not yield the aminorex product but instead forms trans-4-methyl-5-phenyl-oxazolid-2-one. mdma.ch

The synthesis of individual enantiomers (e.g., (4S,5S) or (4R,5S)) is accomplished by using the corresponding optically pure enantiomer of the phenylpropanolamine precursor (e.g., (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine) in these stereospecific reactions. erowid.orgmdma.ch

| Precursor | Stereochemistry | Reagent | Product Isomer | Stereochemical Outcome |

|---|---|---|---|---|

| dl-Norephedrine | erythro | Cyanogen Bromide | (±)-cis-4-Methylaminorex | Retention |

| dl-Norpseudoephedrine | threo | Cyanogen Bromide | (±)-trans-4-Methylaminorex | Retention |

| dl-Norephedrine | erythro | Potassium Cyanate | (±)-trans-4-Methylaminorex | Inversion |

Synthesis of Halogenated 4-Methylaminorex Derivatives

The synthesis of halogenated analogs, such as 4'-fluoro-4-methylaminorex (4F-MAR), follows principles similar to the parent compound. The synthesis typically begins with a halogenated precursor, for example, para-fluorobenzaldehyde. mdma.ch This starting material is converted through a series of steps into the corresponding halogenated phenylpropanolamine, such as para-fluoro-norephedrine. mdma.ch

This intermediate is then cyclized. One documented method for producing halogenated derivatives involves the use of potassium cyanate, which, based on analyses of the final products, predominantly yields the trans-isomer. mdma.chnih.gov Studies characterizing 4'-fluoro, 4'-chloro, and 4'-bromo derivatives found that they were all present as racemic mixtures of the trans diastereomeric form. nih.govbohrium.com This is consistent with the known outcome of the potassium cyanate route with norephedrine-type precursors.

| Compound | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Chromatographic Resolution (Rs) |

|---|---|---|---|---|

| 4F-MAR | 6.36 | 8.99 | 1.53 | 9.49 |

| 4C-MAR | 7.41 | 13.01 | 1.93 | 14.70 |

| 4B-MAR | 8.21 | 15.54 | 2.08 | 16.41 |

Data from a 2022 study by Seibert et al. nih.gov

Precursor Chemistry and Reaction Mechanism Analysis

The choice of precursor is the defining factor for the stereochemical outcome of the 4-methylaminorex synthesis. The two key precursors are the diastereomers norephedrine and norpseudoephedrine. erowid.org These 2-amino-1-phenylpropanols provide the necessary backbone for the final oxazoline structure. mdma.ch For ring-substituted analogs, the synthesis begins further upstream, typically from a substituted benzaldehyde (B42025) which is used to construct the required substituted phenylpropanolamine precursor. mdma.chnih.gov

The reaction mechanism varies significantly between the two primary synthetic routes.

Cyanogen Bromide Route : This is a direct condensation reaction. The stereochemistry of the precursor amino-alcohol is maintained throughout the reaction, indicating a mechanism that does not involve the breaking and reforming of bonds at the chiral centers in a way that would lead to inversion. erowid.org

Potassium Cyanate Route : This is a two-step process. First, the amino group of the phenylpropanolamine reacts with cyanic acid (formed from potassium cyanate) to create an N-carbamoyl or urea intermediate (N-(2-hydroxy-1-methyl-2-phenethyl)urea). mdma.chsouthernforensic.org In the second step, acid-catalyzed cyclization occurs. For norephedrine, this cyclization proceeds via an intramolecular SN2 (Substitution Nucleophilic Bimolecular) attack by the ureido carbonyl group at the benzylic carbon. This backside attack results in an inversion of configuration at that center, transforming the erythro precursor into the trans product. southernforensic.org

This mechanistic difference is fundamental to understanding why the same precursor can lead to different diastereomers depending on the chosen reagents.

Neuropharmacological Mechanisms of Action of 4 Methylaminorex Stereoisomers

Monoamine Transporter Interactions

The primary mechanism of action of cis-(+/-)-4-methylaminorex involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It functions as a potent substrate-type releasing agent at these transporters.

Dopamine Transporter (DAT) Modulation

Cis-(+/-)-4-methylaminorex is a potent and efficacious releaser of dopamine. In vitro studies using rat brain synaptosomes have shown that it has a high affinity for the dopamine transporter, with an EC50 value of 1.7 ± 0.2 nM for dopamine release. This indicates a high potency in inducing dopamine efflux from presynaptic terminals. In vivo studies in rats have demonstrated that all stereoisomers of 4-methylaminorex (B1203063), with the exception of the trans-4R,5R isomer, elevate extracellular dopamine levels. The rank order of potency for this effect is trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. nih.gov This suggests that the behavioral effects of 4-methylaminorex isomers are related to this drug-induced dopamine release. nih.gov

Norepinephrine Transporter (NET) Modulation

Similar to its effects on the dopamine transporter, cis-(+/-)-4-methylaminorex is also a potent releaser of norepinephrine. Studies have reported an EC50 value of 4.8 ± 0.9 nM for norepinephrine release, indicating significant interaction with the norepinephrine transporter.

Serotonin Transporter (SERT) Modulation

The interaction of cis-(+/-)-4-methylaminorex with the serotonin transporter is less potent compared to its effects on DAT and NET. The EC50 value for serotonin release has been reported to be 53.2 nM. While it does induce serotonin release, its primary action is more focused on the catecholaminergic systems. In vivo studies have shown that the cis-4S,5R isomer is more potent in elevating extracellular serotonin levels than the trans-4S,5S and cis-4R,5S isomers. nih.gov

Substrate-Type Releasing Agent Characteristics

Cis-(+/-)-4-methylaminorex is characterized as a substrate-type releaser. This means that it is transported into the presynaptic neuron by the monoamine transporters. Once inside the neuron, it disrupts the vesicular storage of monoamines and promotes their reverse transport out of the neuron and into the synaptic cleft through the transporters. This mechanism of action is shared with other psychostimulants like amphetamine. All tested isomers of 4-methylaminorex have been shown to be fully efficacious in their ability to evoke release at DAT, NET, and SERT.

Interactive Data Table: Monoamine Release Potency of cis-(+/-)-4-Methylaminorex

| Transporter | EC50 (nM) for Release |

| Dopamine (DAT) | 1.7 ± 0.2 |

| Norepinephrine (NET) | 4.8 ± 0.9 |

| Serotonin (SERT) | 53.2 |

Receptor Binding Affinities and Interactions

Studies on the receptor binding profiles of aminorex derivatives, including 4-methylaminorex (4-MAR), have indicated that they have negligible binding affinities at various monoamine receptors. One study reported that the Ki values for 4-MAR at a range of monoamine receptors were greater than 2 µM, suggesting that its primary pharmacological effects are not mediated by direct receptor agonism or antagonism. nih.govresearchgate.net The psychostimulant effects are therefore predominantly attributed to its actions at the monoamine transporters.

Serotonergic Receptor Affinities (e.g., 5-HT2A, 5-HT2C)

Studies investigating the binding profile of aminorex derivatives have shown that their affinities for various monoamine receptors, including the serotonergic 5-HT2A and 5-HT2C subtypes, are generally negligible. Specifically, the inhibitory constant (Ki) values for 4-Methylaminorex at these receptors have been reported to be greater than 2 μM, indicating a low likelihood of direct and potent interaction at physiologically relevant concentrations nih.govresearchgate.net. This low affinity suggests that the serotonergic effects observed with 4-Methylaminorex are not a result of direct receptor binding but are secondary to other mechanisms, such as serotonin release.

Adrenergic Receptor Affinities (e.g., α2A)

Similar to its profile at serotonergic receptors, 4-Methylaminorex demonstrates a low affinity for adrenergic receptors. In vitro pharmacological studies have indicated that the binding affinities of aminorex derivatives at various monoamine receptors, which would include the α2A-adrenergic receptor, are negligible, with Ki values exceeding 2 μM nih.govresearchgate.net. This lack of significant binding suggests that the sympathomimetic effects associated with 4-Methylaminorex are unlikely to be caused by direct agonism or antagonism at α2A-adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism Profile

Investigations into the interaction of 4-Methylaminorex with the Trace Amine-Associated Receptor 1 (TAAR1) have shown that it is inactive at this receptor in rodent models wikipedia.org. Unlike many other amphetamine-related compounds that act as agonists at TAAR1, 4-Methylaminorex does not appear to engage this receptor. The lack of TAAR1 agonism is a notable feature of its pharmacological profile and distinguishes it from other monoamine releasing agents wikipedia.org.

Neurotransmitter Release Modulation

The primary mechanism through which cis-(+/-)-4-Methylaminorex exerts its effects is by acting as a potent releasing agent of the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin. It achieves this by interacting with their respective transporter proteins.

Dopamine Release Dynamics

cis-(+/-)-4-Methylaminorex is a highly potent dopamine releasing agent. In vitro studies using rat brain synaptosomes have determined the half-maximal effective concentration (EC50) for dopamine release to be 1.7 nM wikipedia.org. Further research on the individual stereoisomers has established a rank order of potency for elevating extracellular dopamine levels, which is as follows: trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R nih.gov. This indicates that while the cis-(+/-)- racemate is highly effective, the trans-4S,5S isomer is the most potent in inducing dopamine release. The behavioral effects of the 4-methylaminorex isomers are thought to be strongly related to this drug-induced dopamine release nih.gov.

Norepinephrine Release Dynamics

The compound also potently induces the release of norepinephrine. Studies have reported an EC50 value of 4.8 nM for norepinephrine release by cis-4-Methylaminorex wikipedia.org. This potent action on the norepinephrine transporter contributes to the stimulant and sympathomimetic effects of the drug.

| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |

| cis-(+/-)-4-Methylaminorex | 1.7 wikipedia.org | 4.8 wikipedia.org | 53.2 wikipedia.org |

| Stereoisomer Potency Rank for Neurotransmitter Elevation | |

| Dopamine | trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R nih.gov |

| Serotonin | cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R nih.gov |

Preclinical Pharmacokinetic and Metabolic Studies in Animal Models

Absorption, Distribution, and Elimination Profiles of Stereoisomers

Studies in male Wistar rats have been central to characterizing the pharmacokinetic profiles of the four stereoisomers of 4-Methylaminorex (B1203063): cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R. These investigations reveal distinct differences and similarities among the isomers after intravenous, intraperitoneal, and oral administration.

Research demonstrates that the two cis-isomers, along with the trans-4S,5S-isomer, exhibit comparable kinetic behavior. researchgate.net These three isomers share similar volumes of distribution, distribution half-lives, and elimination half-lives. researchgate.net In contrast, the trans-4R,5R-isomer displays a significantly different pharmacokinetic profile, characterized by a much longer elimination half-life and substantially higher bioavailability after both intraperitoneal and oral administration. researchgate.net

The parent compound, 4-Methylaminorex, is primarily excreted in the urine. nih.govoup.com Following administration in rats, approximately 40% of the dose is excreted in urine within 24 hours, with the majority (60% of total excretions) being the unchanged parent drug. nih.govoup.com

Below is a comparative summary of the key pharmacokinetic parameters for the stereoisomers of 4-Methylaminorex following intravenous administration in rats.

| Stereoisomer | Volume of Distribution (Vd) (L/kg) | Distribution Half-Life (t½α) (min) | Elimination Half-Life (t½β) (min) | Clearance (CL) (L/h) |

|---|---|---|---|---|

| cis-4R,5S | 2.0 | 7.0 | 39 | 0.66 |

| cis-4S,5R | 2.3 | 6.6 | 35 | 0.78 |

| trans-4S,5S | 1.7 | 3.8 | 42 | 0.42 |

| trans-4R,5R | 2.2 | 5.8 | 118 | 0.21 |

Following administration in rat models, 4-Methylaminorex isomers distribute to various tissues. researchgate.net The highest concentrations of the isomers are consistently observed in the kidney, followed in descending order by the liver, brain, and muscle. researchgate.net The lowest concentrations are found in fat and blood. researchgate.net The elimination half-lives of the stereoisomers from these tissues were found to be generally similar to their elimination half-lives in the blood. researchgate.net

Preclinical Behavioral Pharmacology of 4 Methylaminorex Stereoisomers

Locomotor Activity Assessments in Rodent Models

Research utilizing rodent models has demonstrated that the stereoisomers of 4-Methylaminorex (B1203063) significantly influence locomotor activity, a key indicator of stimulant action.

Dose-Dependent Effects on Locomotion

Subcutaneous administration of the stereoisomers of 4-Methylaminorex produces a dose-dependent increase in locomotor activity in rats. nih.gov Studies have shown that doses in the range of 0.3 to 3 mg/kg result in elevated motor activity. nih.gov The potency of the isomers in stimulating locomotion varies, with a clear rank order identified. The trans-4S,5S isomer is the most potent, followed by the cis-4R,5S and cis-4S,5R isomers which have roughly equal potency, and the trans-4R,5R isomer being the least potent. nih.gov

Table 1: Rank Order of Potency of 4-Methylaminorex Stereoisomers on Locomotor Activity

| Rank | Stereoisomer |

|---|---|

| 1 (Most Potent) | trans-4S,5S |

| 2 | cis-4R,5S = cis-4S,5R |

| 3 (Least Potent) | trans-4R,5R |

Induction of Stereotyped Behaviors

At higher doses, the behavioral effects of 4-Methylaminorex transition from simple hyperlocomotion to the emergence of stereotyped behaviors. In rats, a 10 mg/kg dose of the isomers initially increases locomotor activity, but this is followed by the appearance of stereotypies such as continuous sniffing, chewing, and head bobbing. nih.gov This phase of stereotypy is then succeeded by a period of rebound-enhanced locomotor activity over a four-hour observation period. nih.gov The development of stereotyped behaviors is a characteristic feature of high-dose administration of psychostimulants like methamphetamine and is linked to intense activation of dopamine (B1211576) pathways. nih.govnih.gov

Discriminative Stimulus Properties

Drug discrimination studies in animals are used to assess the subjective effects of a compound by training animals to recognize and distinguish it from a placebo or other drugs. These studies indicate that 4-Methylaminorex shares subjective effects with classical stimulants.

Generalization to Classical Stimulants (e.g., Amphetamine)

In rats trained to discriminate S(+)-amphetamine from saline, the stimulus effects of 4-Methylaminorex fully generalize. wikipedia.orgyoutube.comchemeurope.com This indicates that the animals perceive the internal cues produced by 4-Methylaminorex as being similar to those of amphetamine. wikipedia.orgyoutube.comchemeurope.com Specifically, compounds such as aminorex and (4S,5S)-4-methylaminorex have been shown to share discriminative stimulus effects with amphetamine. nih.gov Furthermore, studies have demonstrated that rats trained to recognize cocaine also generalize this stimulus to 4-methylaminorex, suggesting an overlap in their subjective effects. wikipedia.orgyoutube.comchemeurope.comdbpedia.org

Isomer-Specific Discriminative Stimulus Profiles

Investigations into the individual optical isomers of 4-Methylaminorex found that rats trained to discriminate 1 mg/kg of S(+)-amphetamine sulfate (B86663) from saline generalized to all four stereoisomers (racemic cis, racemic trans, and all four individual optical isomers). wikipedia.orgyoutube.comchemeurope.com This suggests that while the isomers differ in potency, they produce qualitatively similar amphetamine-like subjective effects. The primary distinction among the isomers in behavioral assays appears to be their potency rather than a fundamentally different discriminative stimulus profile. nih.govnih.gov

Neurochemical Correlates of Behavioral Effects

The behavioral stimulant effects of 4-Methylaminorex are directly linked to its potent actions on monoamine neurotransmitter systems, particularly dopamine. nih.govnih.gov In vivo microdialysis studies in the nucleus accumbens of rats have shown that the isomers of 4-methylaminorex elevate extracellular levels of both dopamine and 5-hydroxytryptamine (5-HT), with the exception of the trans-4R,5R isomer. nih.gov

The rank order of potency for increasing dopamine levels is trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. nih.gov For elevating 5-HT, the rank order is slightly different: cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R. nih.gov These findings suggest that the behavioral effects are primarily related to drug-induced dopamine release, with a contribution from serotonin (B10506) at higher doses of the more efficacious isomers. nih.gov

Table 2: Rank Order of Potency of 4-Methylaminorex Isomers on Neurotransmitter Levels

| Neurotransmitter | Rank Order of Potency (Most > Least) |

|---|---|

| Dopamine (DA) | trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R |

| Serotonin (5-HT) | cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R |

The crucial role of dopamine is further supported by antagonist studies. The locomotor hyperactivity and stereotypical behaviors induced by the most potent isomer, trans-4S,5S-4-MAX, were significantly attenuated by both the selective dopamine D1 receptor antagonist SCH 39166 and the D2 receptor antagonist (-)-eticlopride. nih.gov In contrast, antagonists for serotonergic and adrenergic receptors were ineffective at blocking these behaviors. nih.gov Additionally, pretreatment with reserpine (B192253) or alpha-methyl-p-tyrosine, which deplete or inhibit the synthesis of dopamine, markedly reduced the locomotor activity produced by 4-Methylaminorex. nih.gov This evidence strongly suggests that 4-Methylaminorex exerts its primary behavioral effects by inducing the neuronal release of dopamine, which then acts upon postsynaptic dopamine receptors. nih.gov

Assessment of Neurochemical Markers (e.g., Tryptophan Hydroxylase Activity)

Investigations into the neurochemical effects of 4-methylaminorex have included the assessment of key enzymes involved in neurotransmitter synthesis. A notable finding is the impact of 4-MAX on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.

Acute administration of 4-methylaminorex has been shown to cause a significant decrease in neostriatal tryptophan hydroxylase activity nih.gov. In a dose-response study, a 20 mg/kg dose of 4-MAX led to a reduction of TPH activity to 33% of control levels in the neostriatum nih.gov. Further studies have elaborated on this, indicating both rapid and long-term declines in striatal TPH activity following acute and multiple doses of 4-methylaminorex nih.gov. The acute decrease in TPH activity was found to be reversible when tissues were incubated in a reducing environment, suggesting an oxidative mechanism of action nih.gov.

While a long-term reduction in tryptophan hydroxylase activity was observed, which could suggest a neurotoxic effect on serotonergic systems, there were no corresponding long-term changes in serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels nih.govwikipedia.org. In contrast to its effects on TPH, 4-methylaminorex does not appear to have long-term effects on the dopaminergic system's synthesizing enzyme, tyrosine hydroxylase. Although a transient decline in striatal tyrosine hydroxylase was observed 3 hours after a single dose, no changes were seen 7 days after acute or multiple doses, suggesting a lack of neurotoxicity to dopaminergic neurons nih.govresearchgate.net.

Table 2: Neurochemical Effects of Acute 4-Methylaminorex Administration

| Neurochemical Marker | Brain Region | Observed Effect | Time Frame |

|---|---|---|---|

| Tryptophan Hydroxylase Activity | Neostriatum | Decrease to 33% of control nih.gov | 3 hours post-administration |

| Dopamine Concentration | Neostriatum | Reduction to 71% of control nih.gov | 30 minutes post-administration |

| Dihydroxyphenylacetic Acid | Neostriatum | Increase to 270% of control nih.gov | 30 minutes post-administration |

| Homovanillic Acid | Neostriatum | 2-fold increase nih.gov | 3 hours post-administration |

| Neurotensin | Neostriatum | Increase to ~200% of control nih.gov | 18 hours post-administration |

Influence of Neurotransmitter Precursors and Antagonists on Behavioral Responses

The behavioral responses to 4-methylaminorex can be modulated by the co-administration of neurotransmitter precursors and antagonists, further clarifying the underlying neurochemical mechanisms.

The inhibitory effect of alpha-methyl-p-tyrosine (which blocks dopamine synthesis) on the behavioral activation induced by the trans-4S,5S isomer of 4-MAX can be partially reversed by the administration of L-dopa, a precursor to dopamine nih.govaminer.cn. This finding provides additional evidence for the central role of dopamine in the stimulant effects of 4-methylaminorex.

Conversely, pretreatment with d,l-p-chlorophenylalanine, an inhibitor of serotonin synthesis, did not alter the behavioral responses produced by the trans-4S,5S isomer of 4-MAX nih.govresearchgate.net. This, along with the ineffectiveness of serotonergic receptor antagonists in blocking 4-MAX-induced locomotor activity, suggests that the serotonergic system plays a less critical role in these specific behavioral effects nih.gov.

The involvement of the dopaminergic system in the rewarding effects of 4-methylaminorex is also highlighted by the use of antagonists. Both the dopamine D1 antagonist SCH 23390 and the D2 antagonist raclopride (B1662589) were effective in attenuating the conditioned place preference induced by 4-methylaminorex stereoisomers researchgate.netnih.gov.

Table 3: Influence of Precursors and Antagonists on 4-MAX Behavioral Responses

| Compound | Type | Effect on 4-MAX Induced Behavior |

|---|---|---|

| L-dopa | Dopamine Precursor | Partially reverses the inhibitory effect of alpha-methyl-p-tyrosine nih.govaminer.cn |

| alpha-methyl-p-tyrosine | Dopamine Synthesis Inhibitor | Markedly attenuates locomotor activity nih.govaminer.cnresearchgate.net |

| Reserpine | Monoamine Depleter | Markedly attenuates locomotor activity nih.govresearchgate.net |

| d,l-p-chlorophenylalanine | Serotonin Synthesis Inhibitor | No alteration of behavioral responses nih.govresearchgate.net |

| SCH 23390 | Dopamine D1 Antagonist | Attenuates conditioned place preference researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 4 Methylaminorex and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling Approaches

Despite the clear importance of stereochemistry and substitution patterns in determining the pharmacological activity of 4-methylaminorex (B1203063) and its analogs, there is a notable absence of dedicated Quantitative Structure-Activity Relationship (QSAR) and in silico modeling studies in the peer-reviewed scientific literature.

QSAR studies would involve the statistical correlation of physicochemical properties of a series of 4-methylaminorex analogs with their biological activities. Such studies could provide predictive models for the potency and selectivity of novel analogs and offer deeper insights into the structural requirements for optimal interaction with monoamine transporters.

Similarly, in silico modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to visualize and analyze the binding of 4-methylaminorex stereoisomers and their analogs within the active sites of DAT, NET, and SERT. These computational approaches would be invaluable for elucidating the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the affinity and efficacy of these compounds. The development of such models would be highly beneficial for understanding the precise mechanisms of action and for predicting the pharmacological profiles of new derivatives. The lack of such studies represents a significant gap in the comprehensive understanding of the structure-activity relationships of this class of compounds.

Analytical Methodologies for Research and Characterization of 4 Methylaminorex Stereoisomers and Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating the stereoisomers of 4-methylaminorex (B1203063) from one another and from complex matrices. The choice of method depends on the specific analytical goal, such as enantiomeric resolution or diastereomeric separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving the enantiomers of 4-methylaminorex and its derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) or cellulose, have proven effective for the chiral separation of a wide range of new psychoactive substances (NPS), including 4-methylaminorex derivatives. Research on halogenated derivatives of 4-methylaminorex demonstrated successful enantioseparation using a Lux i-Amylose-1 column. The study revealed that all three tested derivatives—4′-fluoro-4-methylaminorex, 4′-chloro-4-methylaminorex, and 4′-bromo-4-methylaminorex—were present as racemic mixtures of their trans diastereomers. It was observed that the chromatographic behavior was influenced by the size of the halogen substituent; an increase in atomic size resulted in longer retention times and improved chromatographic resolution.

| Compound | Retention Time t1 (min) | Retention Time t2 (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 4′-fluoro-4-methylaminorex | 8.8 | 9.7 | 1.13 | 1.9 |

| 4′-chloro-4-methylaminorex | 10.4 | 12.1 | 1.20 | 2.4 |

| 4′-bromo-4-methylaminorex | 13.4 | 16.1 | 1.24 | 3.1 |

Spectroscopic and Spectrometric Characterization

Electron-Ionization Mass Spectrometry (EI-MS)

Electron-Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC), is a cornerstone technique for the structural elucidation of 4-methylaminorex and its analogs. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, leading to ionization and extensive, reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, that is invaluable for identification.

For 4-methylaminorex, the fragmentation is characterized by several key pathways. A notable and often base peak in the spectrum is observed at a mass-to-charge ratio (m/z) of 70. This fragment is consistently reported for 4-methylaminorex and its derivatives, such as 4,4'-DMAR and MDMAR. nih.gov It is proposed to form following the neutral loss of benzaldehyde (B42025) (or a substituted benzaldehyde in the case of derivatives) from the parent molecule, resulting in a radical cation fragment corresponding to the heterocyclic portion of the molecule, potentially a 3-methylaziridin-2-imine species. nih.gov

Another significant fragmentation pathway involves the loss of a neutral molecule of isocyanic acid (HNCO), which has a mass of 43 Da. nih.gov This loss from the protonated molecule is a characteristic feature in the mass spectra of 4-methylaminorex and related oxazoline (B21484) compounds. nih.gov The EI mass spectra for cis and trans stereoisomers of 4-methylaminorex are generally identical, as mass spectrometry does not typically differentiate between stereoisomers without chiral chromatography. nih.govnih.gov

Table 1: Characteristic EI-MS Fragments for 4-Methylaminorex and Related Compounds

| m/z Value | Proposed Fragment/Loss | Compound Reference |

|---|---|---|

| 176 | [M]+ (Molecular Ion) | 4-Methylaminorex |

| 133 | [M - HNCO]+ | 4-Methylaminorex |

| 105 | [C₈H₉]+ (Phenyl-ethyl fragment) | 4-Methylaminorex |

| 77 | [C₆H₅]+ (Phenyl group) | 4-Methylaminorex |

| 70 | Base Peak [C₃H₆N₂]+ | 4-Methylaminorex, 4,4'-DMAR, MDMAR nih.gov |

This table is a composite based on typical fragmentation patterns for phenyl-oxazoline structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For cis-(+/-)-4-methylaminorex, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. While enantiomers cannot be distinguished by FTIR due to their identical chemical structures, racemic and enantiopure forms may show spectral differences in the solid state due to variations in crystal lattice symmetry. thermofisher.com

The spectrum of 4-methylaminorex is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as medium-intensity bands in the region of 3400-3100 cm⁻¹. The C=N (imine) double bond stretch within the oxazoline ring gives rise to a characteristic absorption in the 1690-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. The C-O single bond stretch of the oxazoline ether linkage typically appears in the 1260-1000 cm⁻¹ range. vscht.czlibretexts.org The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands that are unique to the molecule as a whole. vscht.cz Analytical reports for related compounds like pF-4-methylaminorex confirm the use of FTIR-ATR with a scan range of 4000-650 cm⁻¹ for characterization. policija.si

Table 2: Predicted Characteristic FTIR Absorption Bands for 4-Methylaminorex

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3100 | N-H Stretch | Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃) | Medium-Strong |

| 1690 - 1640 | C=N Stretch | Imine (Oxazoline ring) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1260 - 1000 | C-O Stretch | Ether (Oxazoline ring) | Strong |

This table is based on established correlation tables for characteristic IR absorptions of functional groups present in the 4-methylaminorex molecule. vscht.czlibretexts.orglibretexts.org

Bioanalytical Method Validation for Preclinical Studies

The quantification of drug concentrations in biological matrices is essential for evaluating pharmacokinetic and toxicokinetic parameters in preclinical studies. nih.gov Bioanalytical method validation is the process used to establish that a specific quantitative analytical method is reliable and reproducible for its intended use, which is the measurement of an analyte in a biological matrix like blood, plasma, or tissue. nih.govresearchgate.net Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that detail the necessary parameters for validation. europa.euau.dk

A full method validation demonstrates the reliability of a method for determining analyte concentration in a specific biological matrix and for each species being studied. europa.eu Key validation parameters include accuracy, precision, selectivity, sensitivity, calibration curve performance, and analyte stability. nih.govau.dk For preclinical studies, these validated methods are crucial for accurately determining drug exposure in animal models, which underpins the interpretation of pharmacology and toxicology data.

Quantification in Biological Matrices (e.g., Plasma, Brain Tissue)

For preclinical research on 4-methylaminorex, methods for its quantification in biological fluids and tissues are critical for understanding its pharmacokinetic profile, including its distribution to the central nervous system. nih.gov Gas Chromatography/Mass Spectrometry (GC/MS) is a frequently described method for the quantitative determination of cis- and trans-4-methylaminorex in plasma, urine, and tissue samples. nih.gov Such methods often involve derivatization, for example, with tert-butyldimethylsilyl, to improve the chromatographic properties of the analyte. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used for its high sensitivity and selectivity, allowing for the direct analysis of complex biological samples with minimal cleanup. uu.nlnih.gov Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix before injection into the chromatographic system. uu.nlnih.gov These validated methods enable the measurement of 4-methylaminorex concentrations in various tissues, including the brain, which is essential for correlating drug exposure with neurochemical and behavioral effects observed in preclinical models. nih.gov

Table 3: Example of Analytical Methods for 4-Methylaminorex Quantification

| Analytical Technique | Biological Matrix | Sample Preparation | Key Method Details |

|---|---|---|---|

| GC/MS | Plasma, Urine, Tissue | Extraction and Derivatization (TBDMS) | Electron-ionization mass spectrum analysis |

| LC-MS/MS | Plasma, Brain Homogenate | Protein Precipitation | C18 column, gradient elution, ESI+ detection |

TBDMS: tert-butyldimethylsilyl; ESI+: Electrospray Ionization Positive Mode

Method Accuracy, Precision, and Sensitivity

Accuracy, precision, and sensitivity are fundamental parameters in bioanalytical method validation that ensure the reliability of the quantitative data.

Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. au.dkfda.gov It is typically assessed by analyzing quality control (QC) samples prepared at several concentration levels (low, medium, and high) and is expressed as the percentage of deviation of the measured mean from the nominal value. nih.gov

Precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. fda.gov It is usually expressed as the coefficient of variation (%CV) and is evaluated at both the intra-run (within a single analytical run) and inter-run (between different runs on different days) levels. europa.eu

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu

According to regulatory guidelines, for a method to be considered valid, the accuracy at each QC level should be within ±15% of the nominal value, and the precision should not exceed 15% CV. nih.goveuropa.eu The one exception is the LLOQ, where the acceptance criteria are relaxed to ±20% for accuracy and ≤20% for precision. europa.eufda.govich.org

Table 4: General Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy | LLOQ | Within ±20% of nominal value |

| Low, Medium, High QCs | Within ±15% of nominal value | |

| Precision (%CV) | LLOQ | ≤ 20% |

| Low, Medium, High QCs | ≤ 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. nih.goveuropa.euau.dkfda.govich.org

Research on 4 Methylaminorex Derivatives and Analogs

Chemical and Pharmacological Characterization of Substituted Analogs

The chemical backbone of 4-methylaminorex (B1203063) has served as a template for the creation of new psychoactive substances. researchgate.netnih.gov Modifications, such as the addition of halogen atoms to the phenyl ring, have been a common strategy in the development of these derivatives. nih.govnih.gov The characterization of these analogs is crucial for understanding their unique properties.

Halogenated Derivatives (e.g., 4'-Fluoro-4-methylaminorex, 4'-Chloro-4-methylaminorex, 4'-Bromo-4-methylaminorex)

Recently, halogenated derivatives of 4-methylaminorex have emerged and been identified in forensic samples. nih.govnih.govbohrium.com These compounds are characterized by the addition of a halogen atom (fluorine, chlorine, or bromine) to the para-position of the phenyl ring.

4'-Fluoro-4-methylaminorex (4F-MAR): This derivative was first reported in Slovenia in 2018. nih.gov The characterization of 4'F-4-MAR has been performed using high-resolution mass spectrometry and nuclear magnetic resonance. researchgate.netnih.gov It is believed to act on monoamine neurotransmitters, particularly norepinephrine (B1679862) and dopamine (B1211576), producing stimulant effects. smolecule.com

4'-Chloro-4-methylaminorex (4C-MAR): First definitively identified in Austria in early 2022, 4C-MAR is a synthetic stimulant from the substituted aminorex family. wikipedia.orgstandardchems.com Like its parent compound, it is presumed to be a monoamine releasing agent and reuptake inhibitor. standardchems.com

4'-Bromo-4-methylaminorex (4B-MAR): Also identified in Austria in 2022, the specific pharmacological activity of 4B-MAR has not been extensively reported, but it is expected to have stimulant effects based on its structure. wikipedia.org

Chemical analyses of these three halogenated derivatives using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been conducted. nih.govnih.gov These studies revealed that the compounds possess two stereogenic centers. nih.govnih.gov The samples analyzed were found to be racemic mixtures of the trans diastereomeric form. nih.govnih.gov Comparison of NMR data with literature values for the diastereomeric pairs of 4-methylaminorex confirmed that the methyl group and the phenyl moiety were on opposite sides of the heterocycle. nih.gov

p-Methyl-4-Methylaminorex (4,4'-DMAR)

para-Methyl-4-methylaminorex, also known as 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), is a synthetic substituted oxazoline (B21484) derivative of 4-methylaminorex. ecddrepository.org It emerged on the illicit drug market around 2012. wikipedia.org Analytical characterization of samples obtained from online vendors and seized materials confirmed the presence of the (±)-cis isomer. drugsandalcohol.ienih.gov

Pharmacologically, (±)-cis-4,4'-DMAR is a potent and efficacious substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. wikipedia.orgdrugsandalcohol.ie Its potency at DAT and NET is comparable to other psychostimulants like d-amphetamine and aminorex. drugsandalcohol.ie However, its action at SERT is significantly more potent than that of d-amphetamine, aminorex, and even cis-4-methylaminorex. drugsandalcohol.ienih.gov This profile makes it a well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org In vitro studies show that trans-4,4'-DMAR is also a non-selective catecholamine releaser but acts as a serotonin uptake inhibitor rather than a releaser. europa.eu

3',4'-Methylenedioxy-4-Methylaminorex (MDMAR)

Another significant analog is 3',4'-Methylenedioxy-4-methylaminorex (MDMAR), which incorporates a methylenedioxy group onto the phenyl ring, a structural feature common to compounds like MDMA. The synthesis and characterization of both cis- and trans-MDMAR have been described. nih.gov A product obtained from an online vendor was identified as being predominantly the cis-isomer. nih.gov

Pharmacological assessment revealed that both cis- and trans-MDMAR are potent, substrate-type releasers at DAT and NET, with potencies greater than MDMA. nih.gov At the serotonin transporter (SERT), cis-MDMAR and trans-MDMAR were found to be fully efficacious releasing agents. nih.gov This potent monoamine releasing activity across all three transporters suggests a significant potential for psychoactive effects. nih.gov

Comparative Pharmacological Profiles of Analogs with 4-Methylaminorex

The pharmacological profiles of 4-methylaminorex analogs vary significantly based on their structural modifications, particularly in their activity at the three main monoamine transporters.

Monoamine Transporter Activity Comparisons

In vitro studies using rat brain synaptosomes or transporter-transfected cells have allowed for direct comparison of the potency of these analogs as monoamine releasers or uptake inhibitors.

4,4'-DMAR is a potent inhibitor of all three monoamine transporters. nih.gov Its pharmacological profile shows a higher preference for serotonergic activity compared to dopaminergic activity, similar to MDMA. nih.govovid.com In contrast, the parent compound, 4-methylaminorex (4-MAR), preferentially inhibits the norepinephrine and dopamine transporters, exhibiting a profile more akin to amphetamine. nih.govovid.com Both 4-MAR and 4,4'-DMAR function as substrate releasers at the dopamine transporter. nih.gov

The cis-isomer of 4,4'-DMAR is a potent releaser at DAT, NET, and SERT, with its potency at SERT being notably high compared to d-amphetamine, aminorex, and cis-4-MAR. nih.gov The isomers of MDMAR are also potent releasers at DAT and NET, exceeding the potency of MDMA. nih.gov

Below is a table comparing the monoamine transporter releasing potency (EC₅₀ values in nM) of several 4-methylaminorex analogs and related compounds. Lower EC₅₀ values indicate greater potency.

| Compound | DAT (Dopamine) EC₅₀ (nM) | NET (Norepinephrine) EC₅₀ (nM) | SERT (Serotonin) EC₅₀ (nM) |

|---|---|---|---|

| (±)-cis-4-MAR | 1.7 | 4.8 | 53.2 |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| (±)-trans-4,4'-DMAR | 24.4 | 31.6 | 59.9 (uptake blocker) |

| (±)-cis-MDMAR | 10.2 | 14.8 | 43.9 |

| (±)-trans-MDMAR | 36.2 | 38.9 | 73.4 |

| d-Amphetamine | 5.5 | 8.2 | 2602 |

| Aminorex | 9.1 | 15.1 | 414 |

Data compiled from multiple sources. wikipedia.orgdrugsandalcohol.ienih.goveuropa.eunih.govwikipedia.org Note: Assays were conducted in rat brain synaptosomes and potencies in humans may differ.

Stereoisomeric Activity Differences in Analogs

The presence of two chiral centers in 4-methylaminorex and its derivatives means they can exist as four different stereoisomers ((±)-cis and (±)-trans). nih.gov Pharmacological studies have shown that these isomers can have different potencies and effects.

For the parent compound, 4-methylaminorex, experiments in rats have shown differing potencies among its four isomers, with the rank order of potency being trans-(4S,5S) > cis-(4S,5R) = cis-(4R,5S) > trans-(4R,5R). nih.gov Despite these differences in potency, all four stereoisomers were found to possess rewarding properties, suggesting abuse potential. researchgate.netcapes.gov.br

Stereoisomerism also plays a critical role in the pharmacology of the analogs. In the case of 4,4'-DMAR, the cis and trans isomers exhibit different actions at the serotonin transporter. ecddrepository.orgnih.gov While cis-4,4'-DMAR is a potent serotonin releaser, trans-4,4'-DMAR acts as a serotonin uptake blocker. ecddrepository.orgnih.gov Similarly, for MDMAR, both cis and trans isomers are serotonin releasers, but the cis isomer is more potent. nih.gov The synthesis of these compounds often results in a specific stereochemical outcome; for instance, the reaction of erythro amino-alcohols yields cis products, while threo amino-alcohols yield trans products.

Synthetic Routes to Novel Analogs

The synthesis of novel analogs of 4-Methylaminorex (4-MAR) is a subject of significant interest in medicinal chemistry and forensic science. Researchers have explored various synthetic pathways to create derivatives with modified properties, primarily by altering the substituents on the phenyl ring or the oxazoline ring. The classical synthetic approach to 4-MAR serves as a foundation for many of these routes, which typically involve the cyclization of a substituted phenylpropanolamine precursor.

The primary methods for synthesizing 4-MAR and its analogs involve the reaction of a corresponding 2-amino-1-phenylpropan-1-ol derivative with a cyclizing agent, most commonly cyanogen (B1215507) bromide or a cyanate (B1221674) salt. wikipedia.orgnih.gov The stereochemistry of the final product is highly dependent on the chosen precursor and the synthetic route.

A foundational method for preparing 4-MAR analogs involves the reaction of 2-amino-1-phenylpropan-1-ol precursors with cyanogen bromide, leading to cyclization. nih.gov For instance, the reaction of norephedrine (B3415761) with cyanogen bromide typically yields the cis-racemate of 4-MAR, whereas the use of norpseudoephedrine (B1213554) as the starting material results in the trans-form. nih.gov

An alternative and notable synthetic route employs potassium cyanate. This method has been observed to yield predominantly trans-4-methylaminorex when starting with norephedrine. mdma.ch This stereochemical outcome is opposite to that of the cyanogen bromide route, providing a valuable method for selectively synthesizing the trans-isomer. mdma.ch

Building upon these fundamental routes, a variety of novel analogs have been synthesized. These efforts have largely focused on substitutions at the phenyl ring, leading to compounds with potentially altered pharmacological profiles.

Synthesis of Phenyl-Substituted Analogs

A significant area of research has been the synthesis of analogs with substituents on the phenyl ring. These modifications can influence the compound's interaction with monoamine transporters.

One notable example is the synthesis of 4,4'-Dimethylaminorex (4,4'-DMAR) . This analog is prepared from 1-(4-methylphenyl)propan-1-one, which serves as the starting material for the corresponding alcohol intermediate, 2-amino-1-(4-methylphenyl)propan-1-ol. nih.gov This intermediate is then reacted with either cyanogen bromide or potassium cyanate to yield racemic cis- and trans-4,4'-DMAR, respectively. nih.gov

Another significant analog is 3',4'-Methylenedioxy-4-methylaminorex (MDMAR) , which incorporates the characteristic methylenedioxy bridge found in compounds like MDMA. The synthesis of both (±)-cis- and (±)-trans-MDMAR has been achieved starting from the same 3',4'-methylenedioxynorephedrine precursor. The use of cyanogen bromide leads to the formation of (±)-cis-MDMAR, while potassium cyanate is used to produce (±)-trans-MDMAR. nih.gov

Halogenated derivatives have also been a focus of synthetic efforts, leading to the creation of compounds such as 4'-fluoro-4-methylaminorex (4F-MAR) , 4'-chloro-4-methylaminorex (4C-MAR) , and 4'-bromo-4-methylaminorex (4B-MAR) . nih.govresearchgate.net The synthesis of para-fluoro-4-methylaminorex has been documented to proceed from para-fluorobenzaldehyde. This is converted to a nitroalcohol, which is then reduced to the corresponding aminoalcohol. Subsequent reaction with sodium cyanate and cyclization with hydrochloric acid yields the final oxazoline ring structure.

The following table summarizes the synthetic routes for several key analogs of 4-Methylaminorex:

| Analog | Precursor(s) | Key Reagent(s) | Stereochemical Outcome |

| cis-4-Methylaminorex | dl-Norephedrine | Cyanogen bromide | (±)-cis |

| trans-4-Methylaminorex | dl-Norpseudoephedrine | Cyanogen bromide | (±)-trans |

| trans-4-Methylaminorex | dl-Norephedrine | Potassium cyanate | (±)-trans |

| 4,4'-Dimethylaminorex (4,4'-DMAR) | 2-Amino-1-(4-methylphenyl)propan-1-ol | Cyanogen bromide or Potassium cyanate | (±)-cis or (±)-trans |

| cis-3',4'-Methylenedioxy-4-methylaminorex (MDMAR) | 3',4'-Methylenedioxynorephedrine | Cyanogen bromide | (±)-cis |

| trans-3',4'-Methylenedioxy-4-methylaminorex (MDMAR) | 3',4'-Methylenedioxynorephedrine | Potassium cyanate | (±)-trans |

| 4'-Fluoro-4-methylaminorex (4F-MAR) | p-Fluorobenzaldehyde, Nitroethane | Sodium cyanate, Hydrochloric acid | Not specified |

| 4'-Chloro-4-methylaminorex (4C-MAR) | Substituted phenylpropanolamine precursor | Cyclizing agent | Racemic trans reported |

| 4'-Bromo-4-methylaminorex (4B-MAR) | Substituted phenylpropanolamine precursor | Cyclizing agent | Racemic trans reported |

These synthetic endeavors highlight the modular nature of 4-Methylaminorex synthesis, allowing for the creation of a diverse range of analogs through the selection of appropriate starting materials and cyclization conditions. The continued exploration of these synthetic routes is crucial for the identification and characterization of new psychoactive substances and for understanding the structure-activity relationships within this class of compounds.

Future Directions in 4 Methylaminorex Academic Research

Advanced Neurochemical Profiling

Initial studies have established that cis-(+/-)-4-Methylaminorex is a potent substrate-type releaser at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. drugsandalcohol.ienih.gov However, a more granular understanding of its neurochemical profile is necessary. Future research should focus on a more advanced characterization of its interaction with the monoaminergic systems. This includes investigating its affinity for various subtypes of dopamine, serotonin, and adrenergic receptors, which could mediate some of its downstream effects.

In vivo microdialysis studies in rats have demonstrated that the isomers of 4-methylaminorex (B1203063) elevate extracellular levels of both dopamine and 5-hydroxytryptamine (5-HT) in the nucleus accumbens. nih.gov The rank order of potency for elevating these neurotransmitters varies between the isomers. nih.gov

| Isomer | Potency Rank for Elevating Dopamine | Potency Rank for Elevating 5-HT |

| trans-4S,5S | 1 | 2 (approx. equal to cis-4R,5S) |

| cis-4S,5R | 2 (approx. equal to cis-4R,5S) | 1 |

| cis-4R,5S | 2 (approx. equal to cis-4S,5R) | 2 (approx. equal to trans-4S,5S) |

| trans-4R,5R | 3 | 3 |

Data sourced from a study assessing the effects of 4-methylaminorex isomers on extracellular dopamine and 5-HT levels in the nucleus accumbens of rats. nih.gov

Advanced neurochemical profiling should also explore the compound's effects on second messenger systems and intracellular signaling cascades that are activated following transporter or receptor interaction. Electrophysiological studies could further clarify how cis-(+/-)-4-Methylaminorex alters the firing patterns of monoaminergic neurons in key brain circuits, providing a more dynamic picture of its neuropharmacological action.

Exploration of Long-Term Neurobiological Adaptations

The long-term neurobiological consequences of repeated exposure to cis-(+/-)-4-Methylaminorex are not well understood. Preliminary research in animal models provides a basis for more extensive investigation. For instance, a study involving 14 daily doses of a related compound, cis-4,4'-DMAR, showed an increased effect on locomotor activity, which was not attributed to pharmacokinetic changes, suggesting potential pharmacodynamic adaptations. nih.gov This highlights the need for dedicated research into the long-term effects of cis-(+/-)-4-Methylaminorex.

Future studies should systematically investigate potential neurobiological adaptations, including alterations in the density and sensitivity of monoamine transporters and receptors. Research could also focus on potential neurotoxic effects, examining markers of oxidative stress, neuroinflammation, and apoptosis in relevant brain regions. Furthermore, exploring the impact of chronic administration on gene expression, particularly genes related to synaptic plasticity and neuronal health, would provide critical insights into the lasting molecular changes induced by the compound. The rewarding effects observed in conditioned place preference tests with related compounds suggest a potential for abuse, making the study of long-term adaptations in reward pathways a crucial area of future research. nih.gov

Refined Stereoselective Synthesis and Characterization

4-Methylaminorex possesses two chiral centers, resulting in four possible stereoisomers. erowid.org The synthesis of the (±)-cis isomers is typically achieved through the cyclization of dl-phenylpropanolamine with cyanogen (B1215507) bromide, a method that retains the stereochemistry of the starting material. wikipedia.orgerowid.org While effective, future research should aim to develop more refined stereoselective synthesis methods. Such methods would allow for the efficient and high-purity production of not only the cis-(+/-)-racemate but also the individual (4R,5S) and (4S,5R) enantiomers. This is critical because different isomers have been shown to possess varying potencies and neurochemical effects. nih.govnih.gov

Alongside refined synthesis, a more thorough characterization of each stereoisomer is warranted. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been used to differentiate between cis and trans isomers, a comprehensive characterization of the individual cis-enantiomers using modern analytical techniques is a key direction for future work. nih.govnih.gov This includes advanced spectroscopic methods and chiral chromatography to ensure enantiomeric purity and to provide a complete set of physical and chemical data for each distinct molecule. nih.gov

| Synthesis Method | Starting Material | Product |

| Cyanogen Bromide Cyclization | Norephedrine (B3415761) (erythro) | cis-4-Methylaminorex |

| Cyanogen Bromide Cyclization | Norpseudoephedrine (B1213554) (threo) | trans-4-Methylaminorex |

| Potassium Cyanate (B1221674) Route | Norephedrine (erythro) | trans-4-Methylaminorex |

Summary of synthetic routes for 4-Methylaminorex isomers. erowid.orgmdma.ch

Comprehensive Comparative Studies with Established Research Compounds

To better contextualize the pharmacological profile of cis-(+/-)-4-Methylaminorex, comprehensive comparative studies with well-established research compounds are essential. Initial studies have compared its activity at monoamine transporters to compounds like d-amphetamine and aminorex. drugsandalcohol.ienih.gov These studies revealed that while its potency at DAT and NET is comparable to other stimulants, it has significantly more potent actions at SERT. drugsandalcohol.ienih.gov

Future research should expand on these comparisons. Side-by-side studies with compounds such as d-amphetamine, methamphetamine, and MDMA (3,4-methylenedioxymethamphetamine) would be highly informative. These studies should encompass a broad range of assays, including receptor binding profiles, neurotransmitter release and uptake inhibition assays, in vivo microdialysis, and behavioral paradigms that assess stimulant, and reinforcing effects. Such comprehensive comparisons will help to delineate the unique pharmacological signature of cis-(+/-)-4-Methylaminorex and clarify its relative activity within the broader class of stimulant compounds.

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | >10,000 |

| Aminorex | 23.3 ± 3.9 | 49.9 ± 9.0 | 2005 ± 141 |

EC50 values for monoamine release in rat brain synaptosomes. A lower value indicates greater potency. Data for (±)-cis-4,4'-DMAR, a closely related analog, is presented for comparison. drugsandalcohol.ienih.gov

Q & A

Q. What are the key analytical techniques for distinguishing cis- and trans-isomers of 4-methylaminorex, and how do their detection limits compare?

Gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) are primary methods. GC/MS with tert-butyldimethylsilyl derivatization enables quantification in biological samples (e.g., plasma, urine), with detection limits as low as 5 ng/mL . NMR distinguishes isomers via chemical shifts: the C-4 methyl group in cis-isomers appears as a doublet at 0.7 ppm, while trans-isomers show a doublet at 1.2 ppm . A comparison table is provided below:

| Technique | Sensitivity | Key Differentiators | Reference |

|---|---|---|---|

| GC/MS (derivatized) | 5 ng/mL | Retention time, mass spectral peaks | Kankaanpää 2001 |

| NMR | ~1 µg | C-4 methyl chemical shifts | AOAC 1992 |

Q. How can researchers optimize synthesis protocols for cis-(±)-4-methylaminorex to minimize byproducts?

Stereochemical control during cyclization is critical. Use chiral catalysts (e.g., L-proline) to favor cis-isomer formation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor visualization, and validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm . Post-synthesis, employ recrystallization in ethanol to isolate cis-isomers, achieving ≥98% purity .

Q. What in vitro models are suitable for preliminary neuropharmacological studies of cis-(±)-4-methylaminorex?

Dopamine transporter (DAT) and serotonin transporter (SERT) binding assays using rat synaptosomes are standard. IC₅₀ values for cis-(±)-4-methylaminorex range from 50–100 nM for DAT, indicating potent stimulant activity. Include positive controls (e.g., cocaine) and validate results with radioligand displacement assays .

Advanced Research Questions

Q. How can contradictory data on cis-(±)-4-methylaminorex’s metabolic pathways be resolved?

Discrepancies arise from species-specific cytochrome P450 (CYP) enzyme activity. Use human liver microsomes (HLMs) with CYP2D6 inhibitors (e.g., quinidine) to identify primary metabolic routes. Pair with high-resolution mass spectrometry (HRMS) to detect hydroxylated metabolites (m/z 210.1 → 194.1). Cross-validate findings using in vivo rat models with bile duct cannulation for metabolite collection .

Q. What experimental design considerations are critical for behavioral studies of cis-(±)-4-methylaminorex in rodent models?

- Dose-response curves : Administer 0.1–10 mg/kg intraperitoneally to assess locomotor activity (open-field test) and stereotypy (e.g., grooming frequency).

- Control groups : Include saline and trans-isomer cohorts to isolate stereoselective effects.

- Temporal analysis : Measure plasma concentrations via LC-MS/MS at 15, 30, and 60 minutes post-administration to correlate pharmacokinetics with behavioral outcomes .

Q. How can multi-omics approaches elucidate the long-term neurotoxic effects of cis-(±)-4-methylaminorex?

Integrate transcriptomics (RNA-seq of striatal tissue) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., oxidative stress, synaptic plasticity). Validate findings with immunohistochemistry for glial fibrillary acidic protein (GFAP) and tyrosine hydroxylase (TH). Use bioinformatics tools (e.g., STRING-DB) to map protein-protein interaction networks disrupted by chronic exposure .

Methodological Challenges and Solutions

Q. What strategies mitigate false positives in immunoassays for cis-(±)-4-methylaminorex in forensic samples?

Cross-reactivity with amphetamines is common. Employ orthogonal testing:

- Screening : Use ELISA with cutoff thresholds adjusted to 20 ng/mL.

- Confirmation : Apply GC-MS with selective ion monitoring (SIM) for m/z 154 (base peak) and 119 (characteristic fragment). Include deuterated internal standards (e.g., d₅-4-methylaminorex) to correct matrix effects .

Q. How should researchers address discrepancies between in vitro and in vivo potency data for cis-(±)-4-methylaminorex?

Differences often stem from blood-brain barrier (BBB) penetration variability. Calculate logP values (estimated 2.1 for cis-isomer) to predict BBB permeability. Use in situ brain perfusion models in rodents to measure unbound brain-to-plasma ratios (Kp,uu). Correlate with microdialysis data from nucleus accumbens .

Data Presentation and Reproducibility

Q. What metadata is essential for reporting cis-(±)-4-methylaminorex synthesis and analysis?

Include:

- Synthesis : Catalyst type, reaction temperature, solvent purity, and TLC Rf values.

- Analytical : Column type (e.g., Agilent DB-5MS), ionization mode (EI+ for GC/MS), and NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) .

- Biological assays : Animal strain, dosing regimen, and ethical approval identifiers.

Q. How can open-access repositories enhance reproducibility in 4-methylaminorex research?

Deposit raw datasets (e.g., NMR spectra, dose-response curves) in platforms like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite Digital Object Identifiers (DOIs) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.